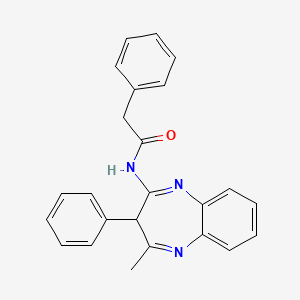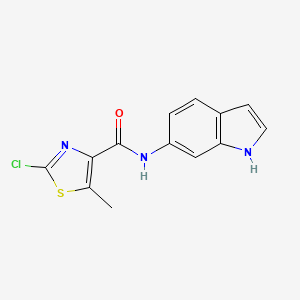![molecular formula C20H21N3O2 B11029007 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11029007.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is a heterocyclic aromatic organic compound, while the benzofuran ring is a fused ring system containing both benzene and furan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves multiple steps, starting with the preparation of the benzimidazole and benzofuran intermediates. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring . The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of microwave-assisted synthesis has also been reported to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring and exhibit similar biological activities.
Benzofuran derivatives: These compounds contain the benzofuran ring and are known for their diverse pharmacological properties.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique due to the combination of both benzimidazole and benzofuran moieties in its structure. This dual functionality may enhance its biological activity and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c24-20(8-6-14-5-7-18-15(13-14)10-12-25-18)21-11-9-19-22-16-3-1-2-4-17(16)23-19/h1-5,7,13H,6,8-12H2,(H,21,24)(H,22,23) |
InChI Key |
PNZIWTYNRQRQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11028927.png)
![Tetraethyl 9'-methoxy-6'-[(4-methoxyphenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028932.png)
![[Benzylsulfonyl]diprop-2-enylamine](/img/structure/B11028936.png)
![2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11028951.png)
![{(2E)-4-oxo-2-[(2E)-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11028960.png)
![N-(furan-2-ylmethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11028963.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-ethylphenyl)-3-[2-(morpholin-4-yl)ethyl]-8-oxo-1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a][1,3,5]triazine-6-carboxamide](/img/structure/B11028965.png)
![ethyl 7-[(E)-2-phenylethenyl]-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11028978.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11028983.png)
![(3R)-3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11028986.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propan-1-one](/img/structure/B11028990.png)
![2-chloro-5-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B11028991.png)

